molecular formula C12H19FOSi B040297 Tert-butyl(4-fluorophenoxy)dimethylsilane CAS No. 113984-68-2

Tert-butyl(4-fluorophenoxy)dimethylsilane

Cat. No. B040297
M. Wt: 226.36 g/mol
InChI Key: RMAMIJQQZOCWBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Tert-butyl(4-fluorophenoxy)dimethylsilane" involves multi-step chemical processes including nucleophilic substitution reactions, acylation, and reduction steps. For instance, the synthesis of related compounds has been achieved through the aromatic nucleophilic substitution reaction of 4-tert-butylcatechol with p-fluorobenzonitrile or p-chloronitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide, leading to products with significant yields and properties relevant for further applications (Hsiao et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. The structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, for example, was confirmed by single-crystal XRD data, providing insight into the molecular configuration and spatial arrangement of atoms within the compound (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The compound and its derivatives have shown a variety of chemical reactions, including oxidative fluorination and acid-catalyzed aromatization processes. For example, 4-tert-Butylphenols have been transformed into 4-fluorophenols through an oxidative fluorination with [bis(trifluoroacetoxy)iodo]benzene, followed by acid catalyzed aromatization, indicating a method for introducing fluorine atoms into aromatic rings under mild and safe conditions (Bienvenu et al., 2002).

Physical Properties Analysis

The physical properties of materials derived from "Tert-butyl(4-fluorophenoxy)dimethylsilane" include high thermal stability, demonstrated by high glass transition temperatures and weight loss temperatures, indicating their potential for use in high-temperature applications. These polymers are noncrystalline, readily soluble in various polar solvents, and capable of forming transparent, flexible, and tough films (Hsiao et al., 2000).

Chemical Properties Analysis

The compound exhibits diverse fluorination capabilities, including the conversion of alcohols, aldehydes, and ketones into their corresponding fluorinated derivatives. The use of derivatives such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been highlighted for its high thermal stability and resistance to aqueous hydrolysis, offering superior utility as a deoxofluorinating agent compared to current reagents (Umemoto et al., 2010).

Scientific Research Applications

  • Hydroxyl-Protecting Agent : Dimethyl-tert-butylsilyl derivatives are known for being stable hydroxyl-protecting agents. These compounds have potential applications in fields like prostaglandin synthesis (Corey & Venkateswarlu, 1972).

  • Synthesis of Mononitro Derivatives : Tert-butyl nitrite is used as a safe and chemoselective nitrating agent, especially for the synthesis of mononitro derivatives of phenolic substrates. This makes it compatible with tyrosine-containing peptides for fluorogenic substrate synthesis (Koley, Colón & Savinov, 2009).

  • Organic Synthesis and Catalysis : A two-step procedure was demonstrated for transforming 4-tert-Butylphenols into 4-fluorophenols under mild and safe conditions. This process has applications in organic synthesis and catalysis (Bienvenu et al., 2002).

  • Synthesis of Tert-butyl Esters : Tert-butyl fluorocarbonate (Boc-F) is used to efficiently synthesize tert-butyl esters of N-protected amino acids under mild conditions, which is useful in peptide synthesis (Loffet et al., 1989).

  • Production of Polyamides : Ortho-linked polyamides derived from 4-tert-butylcatechol show high thermal stability. They are suitable for making transparent, flexible, and tough films with high glass transition temperatures (Hsiao, Yang & Chen, 2000).

  • Protecting Diols : 4(tert-Butyldimethylsilyloxy)Benzylidene Acetal is used to protect diols, with its deprotection method useful for waste disposal (Osajima et al., 2009).

  • Synthesis of Amino Acid Derivatives : A rapid synthetic method was developed for tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, starting from commercially available 4-fluorophenol substrates (Zhao et al., 2017).

  • Polyimide Production : Novel polyimides derived from unsymmetric 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibit low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperature, suitable for electronic applications (Chern & Tsai, 2008).

Safety And Hazards

Safety information for Tert-butyl(4-fluorophenoxy)dimethylsilane indicates that it should not be released into the environment . It is also advised to avoid ingestion and inhalation, ensure adequate ventilation, and keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

tert-butyl-(4-fluorophenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAMIJQQZOCWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546642
Record name tert-Butyl(4-fluorophenoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl(4-fluorophenoxy)dimethylsilane

CAS RN

113984-68-2
Record name tert-Butyl(4-fluorophenoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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